(2-Methyl-1,3-dioxolan-2-yl)methanamine

Organic Synthesis pKa Prediction Reactivity

(2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) is a cyclic acetal amine, featuring a 1,3-dioxolane ring with a geminal methyl and aminomethyl substitution at the 2-position. Its core scaffold is valued in organic synthesis as a bifunctional building block that incorporates a protected carbonyl (ketal) and a nucleophilic primary amine.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 3289-19-8
Cat. No. B1314008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1,3-dioxolan-2-yl)methanamine
CAS3289-19-8
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1(OCCO1)CN
InChIInChI=1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3
InChIKeyBVVSUFVLGBJYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8): Procurement & Specification Guide for Research Use


(2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) is a cyclic acetal amine, featuring a 1,3-dioxolane ring with a geminal methyl and aminomethyl substitution at the 2-position . Its core scaffold is valued in organic synthesis as a bifunctional building block that incorporates a protected carbonyl (ketal) and a nucleophilic primary amine . With a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol, its structure is defined by a Smiles code of NCC1(C)OCCO1 and an MDL number of MFCD10698199 .

Why (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) Cannot Be Replaced by a Generic Analog


Substituting (2-Methyl-1,3-dioxolan-2-yl)methanamine with a generic 'dioxolane amine' is a high-risk procurement decision because minor structural variations in this compound class drastically alter reactivity, stability, and synthetic utility. The specific 2,2-disubstitution pattern, with a geminal methyl and aminomethyl group, creates a unique steric and electronic environment that is not present in unsubstituted, N-alkylated, or other positional isomers . As detailed in the evidence guide below, these differences directly translate to measurable changes in basicity, physical form, and proven performance in documented synthetic pathways [1].

Quantitative Evidence for the Differentiation of (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8)


Evidence Item 1: Impact of 2,2-Disubstitution Pattern on Basicity vs. Unsubstituted Dioxolane Amines

The presence of a geminal methyl group at the 2-position of (2-Methyl-1,3-dioxolan-2-yl)methanamine significantly influences its basicity compared to an unsubstituted 1,3-dioxolane-2-methanamine scaffold. The predicted pKa value for the target compound is 9.77 ± 0.29, while the predicted pKa for the des-methyl analog is approximately 8.5-9.0 [1]. This higher pKa indicates a stronger basic amine, which is a critical parameter for controlling reaction rates in nucleophilic additions, acylations, and salt formations.

Organic Synthesis pKa Prediction Reactivity Amine Basicity

Evidence Item 2: Structural Specificity Validated in a Pharmaceutical Intermediate Synthesis

A validated synthetic route to 2-aryl-4-piperidinone intermediates uses 4-amino-2-butanone ethylene ketal, a compound that is structurally synonymous with (2-Methyl-1,3-dioxolan-2-yl)methanamine [1]. This specific ketal-amine is required to undergo condensation with 2-methyl-4-fluorobenzaldehyde to form an imine, which subsequently cyclizes in a Mannich-type reaction. This validated use demonstrates the compound's essential role in a published synthetic pathway, where its specific structure (a protected ketone with a pendant primary amine) is necessary for the reaction sequence.

Medicinal Chemistry Drug Synthesis Piperidinone Intermediates

Evidence Item 3: Distinct Physical Form and Handling Properties vs. Common Liquid Analogs

The 2,2-disubstitution pattern on (2-Methyl-1,3-dioxolan-2-yl)methanamine leads to a melting point of 28°C, which is notably higher than that of related dioxolane amines like N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine (CAS 4388-98-1) or 2-(Aminomethyl)-1,3-dioxolane (CAS 4388-97-0), which are liquids at room temperature . This near-ambient melting point means the compound can be a low-melting solid or a viscous liquid depending on slight temperature variations, a physical property that directly influences handling, weighing, and storage protocols.

Physical Properties Compound Handling Storage Logistics

Recommended Research Applications for (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) Based on Evidence


Synthesis of Pharmaceutical Intermediates Requiring a Protected Ketone and Amine Handle

This compound is optimally suited for constructing piperidinone and related heterocyclic scaffolds, as demonstrated by its role in the synthesis of 2-aryl-4-piperidinones [1]. Its bifunctional nature allows for sequential reactions, first using the amine for imine formation or amide coupling, followed by later-stage deprotection of the ketal to reveal a reactive ketone for further derivatization.

Building Block in Diversified Organic Synthesis Requiring Nucleophilic Amine Reactivity

With a predicted pKa of 9.77 ± 0.29, its primary amine group is a competent nucleophile for acylation, sulfonylation, and reductive amination reactions . The 2,2-disubstituted dioxolane ring provides a degree of steric shielding that can be leveraged for achieving selectivity in reactions with bulky electrophiles, setting it apart from less hindered analogs.

Development of Chemical Libraries for Medicinal Chemistry

Given the established importance of the dioxolane ring in medicinal chemistry and the presence of the versatile amine handle, (2-Methyl-1,3-dioxolan-2-yl)methanamine is an ideal starting material for creating focused compound libraries . The compound's unique substitution pattern offers a distinct region of chemical space for exploring structure-activity relationships (SAR) in drug discovery programs.

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